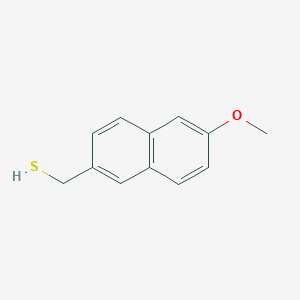
(6-Methoxynaphthalen-2-YL)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxynaphthalen-2-YL)methanethiol is an organic compound with the molecular formula C₁₂H₁₂OS It is characterized by a naphthalene ring substituted with a methoxy group at the 6-position and a methanethiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxynaphthalen-2-YL)methanethiol typically involves the introduction of the methoxy and methanethiol groups onto the naphthalene ring. One common method includes the following steps:
Nitration: Naphthalene is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amine group.
Methoxylation: The amine group is then replaced with a methoxy group through a suitable reaction.
Thiol Substitution: Finally, the methanethiol group is introduced via a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxynaphthalen-2-YL)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the naphthalene ring or the substituents.
Substitution: The methoxy and methanethiol groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Modified naphthalene derivatives.
Substitution Products: Various functionalized naphthalene compounds.
Scientific Research Applications
(6-Methoxynaphthalen-2-YL)methanethiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Methoxynaphthalen-2-YL)methanethiol involves its interaction with specific molecular targets. The methanethiol group can form covalent bonds with thiol groups in proteins, potentially altering their function. The methoxy group may also influence the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxynaphthalen-2-YL)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(6-Methoxynaphthalen-2-YL)ethanethiol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(6-Methoxynaphthalen-2-YL)methanethiol is unique due to the presence of both methoxy and methanethiol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H12OS |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
(6-methoxynaphthalen-2-yl)methanethiol |
InChI |
InChI=1S/C12H12OS/c1-13-12-5-4-10-6-9(8-14)2-3-11(10)7-12/h2-7,14H,8H2,1H3 |
InChI Key |
DSMFQIZJMBKSHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















